molecular formula C2H3FNaO2 B6289045 sodium fluoroacetate CAS No. 62-74-8

sodium fluoroacetate

Cat. No.: B6289045
CAS No.: 62-74-8
M. Wt: 101.03 g/mol
InChI Key: USQSMTBTMHHOKG-UHFFFAOYSA-N
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Description

Sodium fluoroacetate, also known as compound 1080, is an organofluorine chemical compound with the chemical formula FCH₂CO₂Na. It is the sodium salt of fluoroacetic acid and contains sodium cations (Na⁺) and fluoroacetate anions (FCH₂CO₂⁻). This colorless salt is odorless and has a taste similar to that of table salt (sodium chloride). This compound is primarily used as a rodenticide and has been reported to be highly toxic .

Mechanism of Action

Sodium monofluoroacetate, also known as Compound 1080, is a highly toxic compound primarily used as a pesticide . It is chemically and toxicologically identical to the fluoroacetate found in some toxic plants .

Target of Action

The primary target of sodium monofluoroacetate is the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle . This cycle is a crucial part of cellular metabolism, responsible for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins to produce energy.

Mode of Action

Sodium monofluoroacetate acts by inhibiting energy production in most cells of the body . Following absorption, it undergoes intracellular conversion to produce fluorocitrate, which inhibits the TCA cycle . Fluorocitrate inhibits aconitase and the oxidation of citric acid, resulting in blockage of the TCA cycle .

Biochemical Pathways

The inhibition of aconitase interferes with cellular respiration and the metabolism of carbohydrates, fats, and proteins . This blockage of the TCA cycle leads to energy depletion, citric and lactic acid accumulation, and a decrease in blood pH . The inability to oxidize fatty acids via the TCA cycle leads to ketone body accumulation and worsening acidosis .

Pharmacokinetics

It is known that the compound is readily absorbed and distributed in the body, where it is converted to fluorocitrate .

Result of Action

The result of sodium monofluoroacetate’s action is a severe disruption of energy metabolism. This leads to a range of effects, including neurotoxicity and acute toxicity in mammals . The main organs affected are the central nervous, respiratory, and cardiovascular systems .

Action Environment

Sodium monofluoroacetate is labile in the environment, being readily degraded by different microorganisms . . For instance, the presence of fluoride ions in the environment can interact with fluoroacetate and affect its toxicity .

Biochemical Analysis

Biochemical Properties

Sodium monofluoroacetate’s extreme toxicity to mammals and insects stems from its similarity to acetate, which has a pivotal role in cellular metabolism . It is metabolized to fluorocitrate, which then interferes with adenosine triphosphate (ATP) formation in the Krebs cycle . This disruption of the tricarboxylic acid cycle results in a buildup of citrate and can cause convulsive seizures .

Cellular Effects

Sodium monofluoroacetate affects various types of cells and cellular processes. It influences cell function by disrupting energy production, leading to impaired oxidative metabolism . Energy production is reduced, and intermediates of the tricarboxylic acid cycle subsequent to citrate are depleted . This disruption can impact cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Sodium monofluoroacetate exerts its effects at the molecular level through a series of binding interactions with biomolecules. It combines with coenzyme A (CoA-SH) to form fluoroacetyl CoA, which can substitute for acetyl CoA in the tricarboxylic acid cycle and reacts with citrate synthase to produce fluorocitrate . This metabolite then binds very tightly to aconitase, thereby halting the cycle .

Temporal Effects in Laboratory Settings

The effects of sodium monofluoroacetate can change over time in laboratory settings. Clinical findings after ingestion of a sufficient amount of sodium monofluoroacetate to cause poisoning usually develop within 30 minutes to 2.5 hours of exposure . They might be delayed for as long as 20 hours .

Dosage Effects in Animal Models

The effects of sodium monofluoroacetate vary with different dosages in animal models. Acute and long-term effects of a single, relatively high oral dose (0.25 and 0.30 mg/kg) of sodium monofluoroacetate on the survival and productivity of sheep were evaluated . High doses can result in fatal poisonings .

Metabolic Pathways

Sodium monofluoroacetate is involved in the tricarboxylic acid cycle, a crucial metabolic pathway. It is metabolized to fluorocitrate, which interferes with the cycle and halts energy production .

Transport and Distribution

Sodium monofluoroacetate is transported and distributed within cells and tissues in a manner consistent with its water-soluble nature . Plasma levels of sodium monofluoroacetate were roughly double that of other organs .

Subcellular Localization

Given its role in the tricarboxylic acid cycle, it is likely to be found in the mitochondria where this cycle occurs .

Chemical Reactions Analysis

Sodium fluoroacetate undergoes several types of chemical reactions, including:

    Hydrolysis: In aqueous solutions, this compound can hydrolyze to form fluoroacetic acid.

    Substitution: The fluoro group can be substituted by other nucleophiles under specific conditions.

    Oxidation and Reduction: this compound can participate in redox reactions, although these are less common.

Common reagents used in these reactions include water for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium fluoroacetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Sodium fluoroacetate is unique due to its high toxicity and specific mechanism of action. Similar compounds include:

This compound stands out due to its widespread use in pest control and its specific inhibition of the citric acid cycle, making it a valuable tool in both scientific research and practical applications.

Properties

CAS No.

62-74-8

Molecular Formula

C2H3FNaO2

Molecular Weight

101.03 g/mol

IUPAC Name

sodium;2-fluoroacetate

InChI

InChI=1S/C2H3FO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);

InChI Key

USQSMTBTMHHOKG-UHFFFAOYSA-N

SMILES

C(C(=O)[O-])F.[Na+]

Canonical SMILES

C(C(=O)O)F.[Na]

boiling_point

Decomposes (NIOSH, 2024)
decomposes
Decomposes

Color/Form

White solid
Fluffy, colorless to white (sometimes dyed black) powder [Note: A liquid above 95 degrees F]
Colorless powder
Fine, white powder or monoclinic crystals

density

greater than 1 (temperature not listed) (USCG, 1999)
>1

melting_point

392 °F Decomposes at 392 °F. (EPA, 1998)
200-202 °C;  decomposes above melting point
392 °F (decomposes)
392 °F

physical_description

Sodium fluoroacetate appears as a fine, white, odorless, powdered solid. Toxic by ingestion, inhalation and skin absorption. Used as a rodenticide.
Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 degrees F.] [rodenticide] [NIOSH]
COLOURLESS SOLID IN VARIOUS FORMS.
Fluffy, colorless to white (sometimes dyed black), odorless powder.
Fluffy, colorless to white (sometimes dyed black), odorless powder. [Note: A liquid above 95 °F.] [rodenticide]

Related CAS

144-49-0 (Parent)

solubility

Miscible (NIOSH, 2024)
Solubility (g/100 g) at 25 °C in: water: 111
Almost insoluble in ethanol, acetone, and petroleum oils
Solubility (g/100 g) at 25 °C in: methanol: 5;  ethanol: 1.4;  acetone: 0.04;  carbon tetrachloride: 0.004
Practically insoluble in MeCO3
Solubility in water: good
Miscible

vapor_pressure

0 mmHg at 68 °F (EPA, 1998)
VP: Non-volatile
Approx 0.0 mm Hg at 20 °C
low
Low

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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